2,7-Dibromo-9,9-diphenyl-9H-fluorene
Overview
Description
Synthesis Analysis
The synthesis of 2,7-Dibromo-9,9-diphenyl-9H-fluorene derivatives can be achieved through palladium-catalyzed cross-coupling reactions. For example, a method involving Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls has been developed, offering a mild and efficient route to 9H-fluorene derivatives with high yields and operational simplicity (Xu et al., 2015).
Molecular Structure Analysis
The molecular structure of 9H-fluorene derivatives reveals significant features, such as a planar 9H-fluorene unit, which is crucial for their optical and electronic properties. The structure of 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine, as an example, demonstrates the almost planar nature of the 9H-fluorene unit, which is essential for its interaction with light and other molecules (Archana et al., 2010).
Chemical Reactions and Properties
9H-Fluorene derivatives participate in various chemical reactions that modify their structure and properties. One study investigated the structural changes upon reduction of 9-(Diphenylmethyliden)fluoren, highlighting the reactivity of fluorene derivatives and their potential for generating novel materials with unique properties (Bock et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and optical transparency, of fluorene derivatives are crucial for their application in materials science. For example, novel polyimides derived from fluorene-containing monomers exhibit high organosolubility, optical transparency, and excellent thermal stability, making them suitable for advanced optoelectronic applications (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties of 2,7-Dibromo-9,9-diphenyl-9H-fluorene derivatives, such as their reactivity in various chemical reactions and their electronic and optical behavior, are fundamental to their utility in organic electronics. The synthesis and optical properties of 2,7-Dibromo-4-amino-9H-fluorene highlight the tunability of the electronic structure and luminescent properties of fluorene derivatives, which can be exploited in light-emitting devices (Jiang Shan-sha, 2015).
Scientific Research Applications
Photophysical Properties : Belfield et al. (2004) reported on the linear and two-photon photophysical properties of symmetrical diphenylaminofluorene-based materials, including 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene. They studied the structural characterization and photophysical properties such as linear absorption, quantum yields, single photon fluorescence, and two-photon absorption spectra in different solvents (Belfield et al., 2004).
Color-Tuning in Nanocrystal Composites : Kanelidis et al. (2011) synthesized arylamino-functionalized copolymers using 2,7-dibromo-9H-fluorene derivatives. They demonstrated the ability to tune the emission color of CdTe nanocrystal composites from red to white, highlighting the potential in organic–inorganic semiconductor composites (Kanelidis et al., 2011).
Excited-State Absorption and Anisotropy : Belfield et al. (2005) investigated the electronic structure and excited-state absorption properties of fluorene derivatives. This study provides insights into the nature of various electronic transitions of these derivatives, relevant for their high two-photon absorption (Belfield et al., 2005).
Merocyanine Dyes Based on Fluorene Derivatives : Kurdyukova et al. (2012) synthesized and studied the absorption spectra of merocyanine dyes derived from fluorene and its derivatives. They also performed quantum-chemical analysis to understand the electronic structure of these dyes (Kurdyukova et al., 2012).
Blue-Light-Emitting Devices : Tseng et al. (2005) developed a synthesis route for a fluorene-based polymer, demonstrating its application in stable organic blue-light-emitting devices. This highlights the potential of fluorene derivatives in the field of light-emitting diodes (Tseng et al., 2005).
Mesogenic Fluorene Derivative : Gupta et al. (2018) studied a new mesogenic compound containing the fluorene moiety, specifically focusing on its liquid crystalline behavior and polymorphism in the solid state (Gupta et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,7-dibromo-9,9-diphenylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDOCCGNIBJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587772 | |
Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
CAS RN |
186259-63-2 | |
Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.